molecular formula C7H6F3NO B2801723 2-(Difluoromethoxy)-5-fluoroaniline CAS No. 1214329-65-3; 1431966-19-6

2-(Difluoromethoxy)-5-fluoroaniline

Cat. No.: B2801723
CAS No.: 1214329-65-3; 1431966-19-6
M. Wt: 177.126
InChI Key: MPRABBUMUAAUHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethoxy)-5-fluoroaniline (C₇H₆F₃NO) is a fluorinated aromatic amine characterized by a difluoromethoxy (-OCF₂H) substituent at the 2-position and a fluorine atom at the 5-position of the benzene ring. Its SMILES notation is C1=CC(=C(C=C1F)N)OC(F)F, and its InChIKey is MPRABBUMUAAUHO-UHFFFAOYSA-N . The compound is a key intermediate in pharmaceutical synthesis, particularly for molecules requiring fluorine-enhanced bioavailability and metabolic stability. Its purity in commercial catalogs reaches up to 98% (CAS 1214329-65-3) .

Properties

IUPAC Name

2-(difluoromethoxy)-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRABBUMUAAUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214329-65-3
Record name 2-(difluoromethoxy)-5-fluoroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

The following analysis compares 2-(difluoromethoxy)-5-fluoroaniline with structural isomers, substituent analogs, and related fluorinated anilines.

Structural Isomers: Positional Variations of Fluorine
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Fluorine Position Purity Applications
This compound C₇H₆F₃NO 189.12 -OCF₂H 5 98% Pharmaceutical intermediates
2-(Difluoromethoxy)-4-fluoroaniline C₇H₆F₃NO 189.12 -OCF₂H 4 95% Research reagents, organic synthesis
2-(Difluoromethoxy)-6-fluoroaniline C₇H₆F₃NO 189.12 -OCF₂H 6 95% Specialty chemical synthesis

Key Findings :

  • The position of fluorine significantly impacts electronic density and reactivity. For example, the 5-fluoro derivative may exhibit enhanced para-directing effects in electrophilic substitution compared to the 4- or 6-fluoro isomers due to steric and electronic differences .
  • The 5-fluoro isomer’s higher commercial purity (98%) suggests greater demand in pharmaceutical applications, likely due to optimized steric compatibility in target binding .
Substituent Analogs: Functional Group Variations
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Properties Applications
2-Fluoro-5-methoxyaniline C₇H₇FNO 155.14 -OCH₃ Electron-donating, higher solubility Agrochemical precursors
2-(Difluoromethylsulphonyl)-6-fluoroaniline C₇H₆F₃NO₂S 225.19 -SO₂CF₂H Strongly electron-withdrawing, thermally stable Agrochemicals, polymer synthesis
2-(Difluoromethyl)-5-fluoroaniline hydrochloride C₇H₇F₃N·HCl 213.59 -CF₂H (salt form) Enhanced stability, ionic solubility Medicinal chemistry

Key Findings :

  • Methoxy vs. Difluoromethoxy : The methoxy analog (-OCH₃) is electron-donating, increasing ring electron density and favoring electrophilic substitution at ortho/para positions. In contrast, the difluoromethoxy group (-OCF₂H) is electron-withdrawing, directing reactions to meta positions and reducing reactivity .
  • Sulphonyl vs. Ether Groups : The sulphonyl analog (-SO₂CF₂H) exhibits stronger electron withdrawal, making it less reactive toward nucleophilic attack but more stable under acidic conditions. This property is exploited in agrochemicals requiring prolonged environmental persistence .
  • Salt Forms : The hydrochloride derivative of 2-(difluoromethyl)-5-fluoroaniline offers improved stability and water solubility, advantageous in drug formulation .

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